Product packaging for 5-Ethynyl-2,2'-bipyridine(Cat. No.:CAS No. 162318-34-5)

5-Ethynyl-2,2'-bipyridine

Cat. No.: B170337
CAS No.: 162318-34-5
M. Wt: 180.2 g/mol
InChI Key: RQXYJBJCQSECMR-UHFFFAOYSA-N
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Description

5-Ethynyl-2,2'-bipyridine (CAS 162318-34-5) is a versatile heteroaromatic building block and ligand prized for its bifunctional nature. Its molecular formula is C12H8N2, with an average mass of 180.21 Da . The compound features a 2,2'-bipyridine moiety, a classic chelating ligand for transition metals, combined with a reactive ethynyl group at the 5-position. This structure allows it to act as a cornerstone in supramolecular and metallosupramolecular chemistry, serving as a connector in the "Tinkertoy" approach to constructing complex molecular architectures . Its primary research value lies in its dual functionality: the bipyridine unit readily coordinates to metal centers to form complexes, while the ethynyl group provides a handle for further synthetic elaboration, often through coupling reactions . This makes it highly valuable in materials science, particularly for synthesizing advanced organometallic compounds. For instance, it is used in the synthesis of phosphorescent Pt(II) di-ynes, which can act as chromophores in heterotrinuclear d-f-d complexes with lanthanide ions like Eu(III) for potential applications in full-color displays . Furthermore, its chemistry has been explored with ruthenium carbonyl clusters, where it coordinates via both the alkyne and bipyridine groups, leading to novel cluster-based structures . This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. For optimal stability, it should be stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B170337 5-Ethynyl-2,2'-bipyridine CAS No. 162318-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXYJBJCQSECMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440684
Record name 5-ETHYNYL-2,2'-BIPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162318-34-5
Record name 5-ETHYNYL-2,2'-BIPYRIDINE
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URL https://comptox.epa.gov/dashboard/DTXSID00440684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethynyl-2,2'-bipyridine
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Ethynyl-2,2'-bipyridine

The preparation of this compound can be achieved through several reliable synthetic routes, primarily starting from functionalized bipyridine precursors.

Multi-step Preparations from Substituted Bipyridines

A well-documented pathway to this compound begins with the common starting material, 5-methyl-2,2'-bipyridine (B31928). researchgate.netthieme-connect.com This multi-step process involves the transformation of the methyl group into an aldehyde, which is then converted to the desired terminal alkyne.

The key steps in this synthesis are:

Oxidation/Bromination: The initial 5-methyl-2,2'-bipyridine is first converted to 5-bromomethyl-2,2'-bipyridine. thieme-connect.com

Aldehyde Formation: The bromomethyl derivative is then transformed into 2,2'-bipyridine-5-carbaldehyde. researchgate.netthieme-connect.com

Corey-Fuchs Reaction: The aldehyde undergoes a Corey-Fuchs reaction, which is a two-step sequence for converting aldehydes into terminal alkynes. researchgate.netalfa-chemistry.comwikipedia.org In the first step, the aldehyde reacts with carbon tetrabromide and triphenylphosphine (B44618) to yield the corresponding 5-(2,2-dibromovinyl)-2,2'-bipyridine intermediate. thieme-connect.com

Hydrolysis/Elimination: The dibromoolefin intermediate is then treated with a strong base, such as butyllithium, at low temperatures. This induces elimination and subsequent hydrolysis upon quenching to afford the final product, this compound. researchgate.netthieme-connect.com

This sequence provides a reliable, albeit lengthy, method for accessing the target compound from readily available precursors.

Table 1: Key Intermediates in the Multi-step Synthesis of this compound

Intermediate CompoundStarting MaterialKey TransformationPurpose
5-Bromomethyl-2,2'-bipyridine5-Methyl-2,2'-bipyridineRadical BrominationActivation of the methyl group for further reaction.
2,2'-Bipyridine-5-carbaldehyde5-Bromomethyl-2,2'-bipyridineSommelet Reaction or similarFormation of the crucial aldehyde functional group.
5-(2,2-Dibromovinyl)-2,2'-bipyridine2,2'-Bipyridine-5-carbaldehydeCorey-Fuchs OlefinationOne-carbon homologation to form a dibromoalkene. thieme-connect.com

Palladium/Copper-Catalyzed Cross-Coupling Reactions

A more direct and widely used method for synthesizing ethynyl-substituted bipyridines is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org

For the synthesis of this compound, the typical precursors are 5-bromo-2,2'-bipyridine (B93308) and a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). researchgate.net The synthesis of the 5-bromo-2,2'-bipyridine precursor itself can be achieved through methods like the Stille coupling of 2,5-dibromopyridine (B19318) with a stannylated pyridine (B92270) derivative. researchgate.net

The general procedure involves reacting 5-bromo-2,2'-bipyridine with TMSA in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base like triethylamine (B128534) or diisopropylamine. This yields 5-((trimethylsilyl)ethynyl)-2,2'-bipyridine. The trimethylsilyl (B98337) (TMS) protecting group can then be easily removed using a mild base, such as potassium carbonate in methanol (B129727), to give the final this compound.

Table 2: Typical Conditions for Sonogashira Synthesis of this compound Precursor

ComponentRoleExample
Aryl HalideBipyridine Precursor5-Bromo-2,2'-bipyridine
AlkyneEthynyl (B1212043) SourceTrimethylsilylacetylene (TMSA)
Palladium CatalystPrimary CatalystPdCl₂(PPh₃)₂
Copper Co-catalystCo-catalystCopper(I) Iodide (CuI)
BaseHalide Scavenger/SolventTriethylamine (Et₃N) or Diisopropylamine
Protecting GroupAlkyne ProtectionTrimethylsilyl (TMS)

Alternative Synthetic Approaches

While the previously mentioned methods are the most established, other strategies exist for the synthesis of the bipyridine framework or the introduction of the ethynyl group. For instance, palladium-catalyzed direct C-H activation of pyridine N-oxides offers an alternative route to constructing unsymmetrically substituted bipyridines. This could potentially be adapted to create precursors for this compound, reducing the need for pre-functionalized pyridyl organometallics.

Derivatization Strategies via the Ethynyl Moiety

The terminal alkyne of this compound is a versatile functional group that serves as a gateway for further molecular elaboration, enabling the construction of larger, more complex systems.

Sonogashira Coupling for Extended π-Conjugation

The ethynyl group on the bipyridine scaffold is itself a reactive handle for further Sonogashira coupling reactions. thieme-connect.com By reacting this compound with various aryl or heteroaryl halides, it is possible to synthesize extended, rigid, and π-conjugated molecular wires and oligomers. This strategy is fundamental in creating ligands for multinuclear metal complexes and for developing materials with specific electronic and photophysical properties. For example, coupling this compound with 1-bromo-4-iodobenzene (B50087) demonstrates its utility in building larger, functionalized architectures. thieme-connect.com

Click Chemistry Applications in Related Ethynyl Systems

The terminal alkyne is an ideal participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". d-nb.info This reaction provides a highly efficient and regioselective method for forming stable 1,2,3-triazole rings. While direct examples with this compound are specific to advanced applications, the principle is broadly demonstrated in related systems. For instance, ethynyl-functionalized nucleosides like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are widely used to react with fluorescent azides to label replicating DNA. acs.orgnih.gov Similarly, the ethynyl group on the bipyridine can be "clicked" with azide-functionalized molecules (e.g., fluorophores, polymers, or biomolecules) to covalently link the bipyridine unit to a wide array of substrates, facilitating the development of molecular sensors and functional materials. d-nb.info

Formation of Diynes and Oligo(p-phenylene ethynylene) Structures

The construction of diynes and oligo(p-phenylene ethynylene) (OPE) frameworks incorporating the this compound unit is primarily achieved through metal-catalyzed cross-coupling reactions. These methods allow for the precise extension of conjugation and the assembly of well-defined molecular wires and polymers.

Diyne Formation: Homocoupling reactions of terminal alkynes, such as the Glaser or Eglinton coupling, are employed to synthesize symmetrical diynes. For instance, the oxidative self-coupling of terminal diynes derived from bipyridine can produce ditopic ligands connected by a tetrayne spacer. acs.org A related strategy involves the homocoupling of 5-ethynyl-2,2'-bithiophene, a similar heterocyclic alkyne, using a CuI/[PdCl₂(PPh₃)₂] catalyst system in the presence of an alkyl iodide, which proved to be a simple and highly effective method with yields up to 97%. mdpi.com Such methodologies are transferable to bipyridine systems. The Cadiot-Chodkiewicz coupling offers a stepwise route to unsymmetrical diynes by reacting a terminal alkyne like this compound with a 1-bromoalkyne. acs.org

Oligo(p-phenylene ethynylene) (OPE) Synthesis: The Sonogashira-Hagihara cross-coupling reaction is the predominant method for synthesizing OPEs that feature bipyridine units. capes.gov.brtandfonline.comacs.org This palladium and copper co-catalyzed reaction couples the terminal alkyne of this compound (or its diethynyl derivatives) with aryl halides, typically diiodobenzene or dibromobenzene derivatives. capes.gov.brbeilstein-journals.org This approach allows for the creation of alternating copolymer structures where the electron-accepting bipyridine unit is interspersed with electron-donating phenylene groups, leading to materials with interesting optoelectronic properties. capes.gov.brtandfonline.com

For example, poly{2,2'-bipyridine-5,5'-diylethynylene[2,5-bis(2-ethylhexyl)oxy-1,4-phenylene]ethynylene} (BipyPPE1) was synthesized via a Pd⁰-catalyzed cross-coupling of 5,5'-diethynyl-2,2'-bipyridine (B3069179) with 1,4-bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene. capes.gov.br Similarly, platinum-containing conjugated polymers have been prepared by the Sonogashira–Hagihara polymerization of platinum-bipyridine complexes with 1,4-diethynylbenzene (B1207667) derivatives. acs.org These polymers can form metallo-supramolecular networks upon complexation with various transition metals. capes.gov.br

Direct coupling strategies are also effective. The palladium-catalyzed coupling between a stable alkyne like this compound and an iodo-substituted molecule, such as a bodipy-phenyliodo derivative, can be promoted by sonication to achieve an efficient and versatile synthesis. nih.gov

Reaction TypeReactantsCatalyst/ReagentsProduct TypeReference
Glaser CouplingTerminal Bipyridine DiynesCu(I) or Cu(II) salts, baseTetrayne-spaced bipyridine dimers acs.org
Sonogashira-Hagihara Coupling5,5'-Diethynyl-2,2'-bipyridine + Diiodo-alkoxybenzenePd(0) catalyst (e.g., Pd(PPh₃)₄), CuIPoly(p-phenylene ethynylene) with bipyridine units (BipyPPE) capes.gov.br
Sonogashira-Hagihara PolymerizationPt(4,4'-dibromo-2,2'-bipyridine) complex + 1,4-DiethynylbenzeneNot specifiedPlatinum-containing conjugated polymers acs.org
Direct CouplingThis compound + Bodipy-phenyliodoPd catalysts, sonicationBipyridine-Bodipy conjugates nih.gov
Cadiot-Chodkiewicz CouplingTerminal bipyridine alkyne + BromoalkyneCu(I) salt, amine baseUnsymmetrical diynes acs.org

Purification and Isolation Techniques for Derivatives

The purification of this compound derivatives, which often possess extended π-systems and varying polarities, is critical for obtaining materials with well-defined properties. A combination of chromatographic and crystallization techniques is typically employed.

Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying derivatives of this compound. thieme-connect.commdpi.comcsic.escdnsciencepub.com The choice of eluent (mobile phase) is crucial and is tailored to the polarity of the target compound.

For relatively nonpolar OPE fragments and bipyridylacetylenes, solvent systems like hexane/dichloromethane (B109758) or hexane/ethyl acetate (B1210297) are effective. csic.escdnsciencepub.com

For more polar bipyridine ether derivatives, mixtures such as acetone/hexane or ethanol (B145695)/toluene may be used. mdpi.com In some cases, preparative thin-layer chromatography (PTLC) on silica gel can be used for fine purification of small quantities. mdpi.com

Recrystallization: Recrystallization is an effective technique for obtaining highly pure, crystalline solids. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. Solvents such as ethanol or cyclohexane (B81311) have been successfully used for bipyridine derivatives. thieme-connect.com

Precipitation and Extraction: For polymeric or oligomeric derivatives, purification may involve precipitation. This is achieved by dissolving the crude polymer in a good solvent (like THF or chloroform) and then adding this solution to a large volume of a poor solvent (an anti-solvent), such as methanol. tandfonline.com This causes the polymer to precipitate out, leaving behind monomeric impurities and low molecular weight oligomers. The precipitated solid can then be further purified by methods like Soxhlet extraction, using a solvent like methanol to wash away residual impurities. tandfonline.com

TechniqueDerivative TypeConditions (Stationary/Mobile Phase or Solvent)Reference
Column ChromatographyBipyridine CarbaldehydeSilica gel; petroleum ether/CH₂Cl₂ (90:10) thieme-connect.com
Column ChromatographyBipyridine Tosylate EtherSilica gel; ethyl acetate/hexane (1:3) mdpi.com
Column ChromatographyOligo(phenylene ethynylene)Silica gel; hexane/CH₂Cl₂ (1:1) csic.es
Column Chromatography6,6'-Diethynyl-2,2'-bipyridineSilica gel; hexane/EtOAc cdnsciencepub.com
Recrystallization2,2'-Bipyridine-5-carbaldehyde derivativeEthanol (EtOH) thieme-connect.com
Precipitation & Soxhlet ExtractionOligo(phenylene ethynylene) with pyridine unitsPrecipitation from THF into methanol; Soxhlet extraction with methanol tandfonline.com
Preparative TLC (PTLC)Bipyridine EtherSilica gel; acetone/hexane (1:10) mdpi.com

Coordination Chemistry of 5 Ethynyl 2,2 Bipyridine Complexes

Ligand Design Principles and Coordination Modes

The utility of 5-ethynyl-2,2'-bipyridine in coordination chemistry stems from the distinct roles of its two primary functional components: the bipyridine core and the ethynyl (B1212043) substituent.

Chelating N,N'-Donor Characteristics

The 2,2'-bipyridine (B1663995) (bpy) moiety is a quintessential N,N'-chelating ligand, widely employed in coordination chemistry due to its ability to form stable five-membered rings with a variety of metal ions. researchgate.net This chelation imparts significant thermodynamic and kinetic stability to the resulting metal complexes. The two nitrogen atoms of the bipyridine unit act as a bidentate donor, coordinating to a metal center in a pincer-like fashion. This coordination is a fundamental aspect of the chemistry of this compound, providing a robust scaffold upon which more complex structures can be built. researchgate.net The electronic properties of the bipyridine ligand, such as its π-accepting ability, can be readily tuned through substitution, influencing the photophysical and electrochemical characteristics of the metal complex. core.ac.uk

Influence of the Ethynyl Group on Coordination Environment

The introduction of an ethynyl group at the 5-position of the bipyridine ring significantly expands the functionality of the ligand beyond simple chelation. This group serves multiple purposes in the design of metal complexes:

A Platform for Post-Complexation Modification: The terminal alkyne is a highly versatile functional group that can participate in a wide range of organic reactions. This allows for the "post-functionalization" of the metal complex, where the this compound ligand is first coordinated to a metal center, and the ethynyl group is subsequently modified. This strategy is particularly useful for constructing larger, multi-component systems.

Formation of Extended Conjugated Systems: The ethynyl group can be used to extend the π-conjugation of the bipyridine ligand. This is often achieved through reactions like the Sonogashira cross-coupling, which can link the ethynyl group to other aromatic or heteroaromatic systems. mdpi.com This extension of the π-system can have a profound impact on the electronic absorption and emission properties of the resulting metal complexes. nih.gov

Direct Coordination of the Alkyne: In some cases, the ethynyl group itself can coordinate to a metal center, leading to the formation of σ-alkynyl, vinylidene, or allenylidene complexes. liverpool.ac.uk This mode of coordination adds another layer of complexity and potential for creating novel organometallic structures.

Weak Hydrogen Bonding Interactions: The ethynyl group can participate in weak C–H···X hydrogen bonding interactions, which can influence the crystal packing and supramolecular assembly of the metal complexes in the solid state. acs.org

The presence of the ethynyl group, therefore, transforms the 2,2'-bipyridine ligand from a simple chelating unit into a "coordinating tecton"—a building block that can be used to construct elaborate and functional supramolecular architectures. acs.org

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes incorporating this compound is a well-established area of research, with a variety of synthetic strategies employed to create a wide range of molecular structures. A key starting material for many of these syntheses is the conversion of 5-methyl-2,2'-bipyridine (B31928) to this compound, which often involves the intermediate 2,2'-bipyridine-5-carbaldehyde. researchgate.netthieme-connect.com

Homo- and Heteroleptic Complexes

Metal complexes of this compound can be broadly classified as either homoleptic or heteroleptic.

Homoleptic complexes contain only one type of ligand, in this case, multiple this compound ligands coordinated to a single metal center. For example, a homoleptic copper(I) complex has been synthesized using 6,6′-bis(phenylethynyl)-2,2′-bipyridine. mdpi.comresearchgate.net

Heteroleptic complexes , on the other hand, feature a metal center coordinated to this compound along with other different ligands. mdpi.comresearchgate.net This approach allows for the fine-tuning of the complex's properties by combining the characteristics of different ligands. For instance, heteroleptic ruthenium(II) complexes have been prepared with both bipyridine and substituted bipyridine ligands, demonstrating that strained heteroleptic complexes can be more photo-active and cytotoxic than their homoleptic counterparts. nih.gov The synthesis of heteroleptic iridium(III) complexes has also been reported, where this compound is used alongside other cyclometalating or ancillary ligands. us.edu.pl

The choice between a homo- or heteroleptic design depends on the desired properties and application of the final complex.

Mononuclear and Polynuclear Architectures

The versatility of the this compound ligand allows for the construction of both simple mononuclear complexes and more complex polynuclear architectures.

Mononuclear complexes consist of a single metal center coordinated to one or more this compound ligands. These serve as fundamental building blocks and are often studied to understand the intrinsic properties of the metal-ligand combination.

Polynuclear architectures involve multiple metal centers bridged by ligands. The this compound ligand is particularly well-suited for creating such structures. The bipyridine unit can chelate to one metal center, while the ethynyl group can be used to link to another metal complex, either directly or through a bridging organic moiety. This has been demonstrated in the synthesis of bimetallic ruthenium complexes where the two metal centers are connected via a bipyridyl-terminated alkynyl bridge. acs.org Similarly, heteroheptanuclear and tetradecanuclear complexes have been prepared using 5,5'-diethynyl-2,2'-bipyridine (B3069179) as a bridging ligand to connect rhenium and copper or silver cluster units. acs.org

The ability to form these polynuclear systems is crucial for applications in areas such as molecular wires, light-harvesting assemblies, and catalysis.

Role of Specific Transition Metals (e.g., Ru, Re, Pt, Cu, Ir, Zn)

A wide array of transition metals have been complexed with this compound and its derivatives, each imparting unique characteristics to the resulting complexes.

MetalComplex Type/ApplicationKey Findings & Research Focus
Ruthenium (Ru) Photosensitizers, Catalysts, Anti-Aβ AgentsRuthenium complexes with bipyridyl ligands are known for their strong absorption in the visible region and long-lived excited states. scholarsresearchlibrary.com The ethynyl group on the bipyridine allows for the construction of bimetallic Ru complexes and for tuning photophysical properties. acs.orgrsc.org Some Ru-arene complexes with 2,2'-bipyridine ligands have been investigated for their potential to modulate the aggregation of amyloid-β peptides. mdpi.com
Rhenium (Re) Photocatalysts, Luminescent ProbesRhenium(I) tricarbonyl complexes with diimine ligands like this compound are well-studied for their photocatalytic activity, particularly in CO₂ reduction. nih.govosti.gov The ethynyl group enables the formation of bimetallic and multimetallic systems, where the photophysical properties can be modulated. nih.govimperial.ac.uk
Platinum (Pt) Luminescent Materials, Nonlinear OpticsPlatinum(II) complexes with ethynyl-functionalized bipyridines often exhibit interesting luminescent properties, including vapochromism, where their color and emission change upon exposure to certain vapors. rsc.org These complexes are also explored for their reverse saturable absorption properties. nih.gov
Copper (Cu) Luminescent Materials, CatalysisCopper(I) complexes with diimine ligands are known for their luminescence. mdpi.com The use of ethynyl-substituted bipyridines allows for the synthesis of both homo- and heteroleptic complexes with tunable photophysical properties. mdpi.comresearchgate.net Polynuclear copper clusters have been assembled using diethynyl-bipyridine linkers. acs.org
Iridium (Ir) Phosphorescent Emitters (OLEDs)Iridium(III) complexes are renowned for their high phosphorescence quantum yields, making them crucial materials for organic light-emitting diodes (OLEDs). The reaction of [Ir(ppy)₂(μ-Cl)]₂ with this compound yields luminescent complexes. ingentaconnect.comresearchgate.net The ethynyl group provides a handle for creating dimeric and polymeric structures. acs.org
Zinc (Zn) Research into zinc complexes with this compound is less extensive compared to the other metals listed, but the coordination chemistry principles remain applicable for constructing new materials.

Spectroscopic and Structural Characterization of Metal Complexes

The elucidation of the properties and structures of metal complexes containing this compound relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed insights into the electronic environment, molecular weight, vibrational modes, three-dimensional arrangement, and redox behavior of the complexes.

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterizing the structure of this compound complexes in solution.

¹H NMR spectroscopy is instrumental in identifying the coordination of the bipyridyl ligand to a metal center. Upon complexation, the proton signals of the bipyridine framework exhibit characteristic downfield shifts. For instance, in a series of ruthenium(II) complexes, the ¹H NMR spectra showed distinct signals for the aromatic protons of the bipyridyl and ancillary ligands. nih.govnih.gov In a heteroleptic ruthenium(II) complex containing both 2,2'-bipyridine and 4,4',5,5'-tetramethyl-2,2'-bipyridine, the aromatic protons displayed clear, well-resolved signals, confirming the formation of the desired complex. nih.gov Similarly, for a ruthenium complex with this compound and a ferrocene-containing ligand, the ¹H NMR spectrum in acetone-d6 (B32918) provided distinct peaks for the bipyridine protons. unige.ch The terminal alkyne proton of the free ligand, typically observed around 3.07 ppm, disappears upon coordination or further functionalization, providing evidence of successful complex formation or reaction at the ethynyl group. liverpool.ac.uk

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the complex. The coordination of the bipyridine ligand to a metal center also influences the chemical shifts of the carbon atoms. In a ruthenium(II) complex with a substituted this compound ligand, the ¹³C NMR spectrum showed signals corresponding to the bipyridyl carbons and the ethynyl carbons, which are typically found in the range of 80-100 ppm. unige.chliverpool.ac.uk For a rhenium(I) molecular rectangle incorporating a this compound derivative, the ¹³C NMR in acetone-d6 revealed distinct signals for the carbonyl ligands and the bipyridine and ethynyl carbons. scispace.com

³¹P NMR spectroscopy is particularly useful for complexes containing phosphorus-based ancillary ligands, such as phosphines. In ruthenium and iron half-sandwich complexes with this compound and phosphine (B1218219) ligands, ³¹P NMR is used to confirm the coordination of the phosphine ligands and to study their electronic environment. For example, the formation of ruthenium vinylidene intermediates from this compound showed singlet peaks in the ³¹P NMR spectrum around 48 and 37 ppm, suggesting an equilibrium between two trans configurations. liverpool.ac.uk

Table 1: Representative NMR Data for this compound and its Complexes

Compound/ComplexSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
5-Ethynyl-1,3,3-trimethyl-3H-indole-3.07 (terminal alkyne proton)- liverpool.ac.uk
Ru(bpy)₂(5-ethynyl-TTF-bpy)₂Acetone-d₆8.80 (d, 2H), 8.52 (t, 2H), 8.12-7.96 (m, 2H), 7.13 (s, 2H), 6.67 (s, 4H)- unige.ch
1,3-Bis(2,2'-bipyridin-5-ylethynyl)benzene--- beilstein-journals.org
Rhenium(I) Molecular RectangleAcetone-d₆8.83 (d, 4H), 8.76 (d, 4H), 8.65 (d, 4H), 8.56 (d, 4H), 8.35 (d, 4H), 8.24 (d, 4H), 8.16 (d, 4H), 8.05 (d, 8H), 7.93 (s, 4H), 7.79 (d, 8H), 7.73 (dd, 4H)192.4, 196.7 (CO), 156.3, 155.4, 147.0, 134.3, 133.6, 132.0, 129.4, 128.6, 127.2, 124.8, 122.0, 95.5, 93.5 scispace.com

Mass Spectrometry Techniques (ESI-TOF, HRMS)

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and composition of this compound complexes. Electrospray Ionization Time-of-Flight (ESI-TOF) and High-Resolution Mass Spectrometry (HRMS) are commonly employed for their high accuracy and sensitivity.

These techniques are used to verify the successful synthesis of the target complexes by comparing the experimental mass-to-charge ratio (m/z) with the calculated value. For instance, the ESI-MS of a heteroleptic ruthenium(II) complex showed a peak corresponding to the [M]²⁺ ion, confirming its identity. nih.gov HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of the complexes. The characterization of various ruthenium(II) bipyridine complexes often includes HRMS (ESI-TOF) data, where the found m/z value closely matches the calculated value for the protonated molecule [M+H]⁺. rsc.org Similarly, the synthesis of new ethynylbipyridine-linked tetrathiafulvalene (B1198394) derivatives and their ruthenium(II) complex was confirmed using mass spectrometry, which showed the expected molecular ion peaks. unige.chbeilstein-journals.org

Table 2: Mass Spectrometry Data for this compound Derivatives and Complexes

Compound/ComplexTechniqueCalculated m/zFound m/zIonReference
N,N-Diphenyl-4-((5'-(4-(trifluoromethyl)phenyl)-[2,2'-bipyridin]-5-yl)ethynyl)anilineHRMS (ESI-TOF)544.1995544.1995[M+H]⁺ rsc.org
5-Ethynyl-TTF-bipyridine LigandMS (EI)382.99382.99[M]⁺ unige.ch
Ru(bpy)₂(5-ethynyl-TTF-bpy)₂---- unige.ch
2-[1-(p-tolyl)-1H-1,2,3-triazol-4-yl]pyridineHRMS (ESI+)--- acs.org
Re(I) Complex with 2-(1-dodecyl-1H-1,2,3-triazol-4-yl)-4-methoxypyridine---- acs.org

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the bonding within this compound complexes.

Infrared (IR) spectroscopy is particularly sensitive to the characteristic stretching frequency of the ethynyl (C≡C) group. In the free this compound ligand, the C≡C stretching vibration appears as a sharp band around 2100-2200 cm⁻¹. liverpool.ac.uk Upon coordination to a metal center, the position and intensity of this band can change, reflecting the electronic influence of the metal on the ligand. For example, in ruthenium and iron half-sandwich alkynyl complexes, the ν(C≡C) absorption is observed around 2060 cm⁻¹. liverpool.ac.uk In rhenium(I) tricarbonyl complexes, the strong absorptions of the carbonyl ligands in the 1900-2100 cm⁻¹ region are also a key diagnostic feature. nih.govosti.gov

Raman spectroscopy is a complementary technique that is also sensitive to the C≡C stretching vibration. Time-resolved resonance Raman spectroscopy has been used to study the excited states of ruthenium bipyridine complexes, providing insights into the nature of metal-to-ligand charge transfer (MLCT) states. acs.org The vibrational modes of the bipyridine rings are also observable and can be affected by substitution and coordination. researchgate.net

Table 3: Characteristic Infrared Frequencies for this compound Complexes

Compound/ComplexVibrational ModeFrequency (cm⁻¹)Reference
5-Ethynyl-1,3,3-trimethyl-3H-indoleν(C≡C)2099 liverpool.ac.uk
Ruthenium Alkynyl Complexν(C≡C)~2060 liverpool.ac.uk
Platinum(II) Ethynyl Complex-- nih.gov
Rhenium(I) Tricarbonyl Complexesν(CO)1900-2100 nih.govosti.gov

X-ray Crystallography for Solid-State Structure Elucidation

Numerous crystal structures of metal complexes containing this compound or its derivatives have been reported. For instance, the crystal structure of a platinum(II) complex with a tolylethynyl-substituted bipyridine ligand revealed a square-planar geometry around the platinum center. nih.gov In ruthenium(II) and osmium(II) complexes, the metal centers typically adopt a distorted octahedral geometry, with the bipyridine ligands coordinating in a bidentate fashion. acs.orgresearchgate.net The crystal structure of a dinuclear ruthenium(II) complex bridged by a derivative of this compound would provide crucial information on the distance and orientation between the two metal centers. The solid-state structures of rhenium(I) tricarbonyl complexes with functionalized bipyridine ligands also show the expected distorted octahedral geometry with a facial arrangement of the carbonyl ligands. acs.orgosti.gov

Table 4: Selected Crystallographic Data for this compound Complexes

ComplexMetal Center GeometryKey Structural FeaturesReference
[Pt(tolyl-ethynyl-bpy)(Cl)]Square-planarCoplanar arrangement of residues bound to platinum. nih.gov
Ru(bpy)₂(5-bromo-bpy)₂Distorted octahedralBidentate coordination of bipyridine ligands. unige.ch
[Re(bpy-silatrane)(CO)₃Cl]Distorted octahedralFacial arrangement of CO ligands; trigonal bipyramidal Si geometry. osti.gov
[Ru(bpy)₂(5,5'-dicarboxy-bpy)]Cl₂OctahedralBipyridine dicarboxylic acid coordinated as a neutral bidentate NN donor. researchgate.net

Electrochemical Characterization (Cyclic Voltammetry, Spectroelectrochemistry)

Electrochemical techniques, such as cyclic voltammetry (CV) and spectroelectrochemistry, are essential for probing the redox properties of this compound complexes. These methods provide information about the energies of the molecular orbitals involved in electron transfer processes.

Cyclic voltammetry (CV) is used to determine the oxidation and reduction potentials of the complexes. In many ruthenium(II) and osmium(II) bipyridine complexes, a reversible one-electron oxidation corresponding to the M(II)/M(III) couple is observed. acs.orgasianpubs.org The reduction processes are typically ligand-based, corresponding to the sequential addition of electrons to the π* orbitals of the bipyridine ligands. The presence of the ethynyl group can influence these potentials by extending the π-system of the ligand. For example, in a Ru(II) complex with an ethynyl-linked tetrathiafulvalene-bipyridine ligand, the CV showed reversible oxidation waves for the TTF moiety and a reversible reduction wave for the bipyridine ligand. unige.ch

Spectroelectrochemistry combines electrochemical and spectroscopic measurements, allowing for the characterization of the electronic absorption spectra of the complexes in different oxidation states. This technique is valuable for identifying the location of the redox processes (i.e., metal- or ligand-centered) and for studying the electronic coupling in multinuclear complexes. For instance, spectroelectrochemical studies on ethynyl-bridged diruthenium complexes have provided evidence for electron delocalization across the bridging ligand in the reduced state. acs.org

Table 5: Electrochemical Data for this compound Complexes

ComplexTechniqueOxidation Potential (V vs. ref)Reduction Potential (V vs. ref)Reference
Ru(bpy)₂(5-ethynyl-TTF-bpy)₂CV+1.30 (RuII/III)- unige.ch
Ru(bpy)₂(5-(2-ferrocenylethynyl)-bpy)₂CVTwo metal-centered oxidationsThree ligand-centered reductions asianpubs.org
Iridium(III) Dimer with diyne-bridged bipyridineCVTwo one-electron oxidationsLigand-centered reduction nih.gov
[Re(bpy-R)(CO)₃Cl]CV-Irreversible reduction (ReI/0) osti.gov

Photophysical Properties of 5 Ethynyl 2,2 Bipyridine Metal Complexes

Nonlinear Optical Properties

The incorporation of 5-ethynyl-2,2'-bipyridine into metal complexes has been a strategy to develop advanced materials for nonlinear optics (NLO). Transition metal complexes are particularly interesting for NLO applications due to the strong electronic coupling between the metal center and the π-conjugated ligands, their notable chemical stability, and their rich photophysical and photochemical properties. optica.org The metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of these complexes, can significantly contribute to their NLO activity. optica.org

Detailed research has been conducted to understand how metal complexation influences the NLO response of ligands derived from this compound. A notable study investigated the third-order NLO properties of a specific ligand, 4-(N,N-dibutylamino)-4'-(this compound)-azobenzene, and its corresponding heteroleptic ruthenium complex. optica.orgresearchgate.net The NLO properties of these compounds, dissolved in dichloromethane (B109758) (DCM), were examined using the Z-scan technique with a 30 ps laser operating at 532 nm. optica.org

The findings revealed a significant alteration of the NLO response upon complexation with ruthenium. optica.orgresearchgate.net The organic ligand by itself was found to exhibit a self-defocusing behavior. optica.org More strikingly, the nature of the nonlinear absorption was completely reversed. The free ligand demonstrated reverse saturable absorption (RSA), an effect where the material's absorption increases with higher laser intensity. In contrast, the ruthenium complex exhibited saturable absorption (SA), where the material's absorption decreases at high laser intensities. optica.org This switch from RSA to SA upon metal complexation is a key finding, highlighting the tunability of NLO properties through coordination chemistry. optica.org

The third-order nonlinear optical susceptibilities (χ(3)) and the second-order hyperpolarizabilities (γ) were determined for both the ligand and the complex. The ruthenium complex showed a significant nonlinear absorption response, although its nonlinear refraction was found to be negligible under the experimental conditions. optica.org The measured NLO parameters are summarized in the table below.

Table 1: Third-Order Nonlinear Optical Properties of a this compound Derivative and its Ruthenium Complex | Compound | Concentration (mM in DCM) | Re(χ⁽³⁾) (esu) | Im(χ⁽³⁾) (esu) | |γ| (esu) | Nonlinear Absorption Type | | :--- | :--- | :--- | :--- | :--- | :--- | | Ligand (A) | 1.50 | -4.0 x 10⁻¹⁴ | +2.0 x 10⁻¹⁴ | 2.1 x 10⁻³² | Reverse Saturable Absorption (RSA) | | Ruthenium Complex (B) | 0.25 | - | -1.1 x 10⁻¹³ | 2.1 x 10⁻³¹ | Saturable Absorption (SA) |

Data sourced from a study using the Z-scan technique at 532 nm. optica.org Re(χ⁽³⁾) and Im(χ⁽³⁾) represent the real and imaginary parts of the third-order nonlinear susceptibility, respectively. |γ| is the modulus of the second-order hyperpolarizability.

This comparative study underscores the profound impact of introducing a metal center to a this compound-based ligand system. The ability to switch the nonlinear absorption behavior from RSA to SA is a significant outcome, demonstrating that metal complexation is a powerful tool for tailoring materials for specific NLO applications, such as optical limiting or Q-switching. optica.org

Table 2: Compound Names Mentioned in the Article

Abbreviation/Identifier Full Chemical Name
Ligand (A) 4-(N,N-dibutylamino)-4'-(this compound)-azobenzene
Ruthenium Complex (B) Ru(bpy)₂(La)₂ (where La is the ligand 4-(N,N-dibutylamino)-4'-(this compound)-azobenzene)
This compound This compound

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous polymers built from molecular building blocks. mdpi.com The properties of these materials, such as pore size, stability, and functionality, are determined by the choice of their organic linkers and, in the case of MOFs, metal nodes. mdpi.com The 2,2'-bipyridine (B1663995) (bpy) unit is a highly sought-after component for these frameworks due to its robust metal-chelating properties and its ability to impart functionality, such as catalytic activity or luminescence. acs.orgresearchgate.net

5-Ethynyl-2,2'-bipyridine and its derivatives are recognized as effective linkers for creating extended porous networks. ambeed.com The terminal ethynyl (B1212043) group provides a reactive handle for polymerization reactions, such as Glaser coupling or Sonogashira cross-coupling, to form the porous backbone of a COF or a related porous polymer. osti.govnih.gov

A key example is the synthesis of poly(triethynylbenzene-bipyridine) (PTEB-bpy) aerogels, a type of COF, through the co-polymerization of 1,3,5-triethynylbenzene (B1295396) and 5,5'-diethynyl-2,2'-bipyridine (B3069179). osti.gov The ethynyl groups on both monomers react to form a highly cross-linked, three-dimensional conjugated network. This method allows for the direct integration of bipyridine units into the framework's backbone. The resulting aerogels possess a large surface area and a porous structure, making them attractive as catalyst support materials. osti.gov The modularity of this synthesis means that the density of the bipyridine sites can be controlled by simply changing the ratio of the monomers during polymerization. osti.gov

The rigid and linear nature of the ethynyl linkage helps in the formation of ordered, crystalline structures, which is a defining characteristic of MOFs and COFs. While dicarboxylic acid derivatives of bipyridine are commonly used to build MOFs by coordinating with metal centers, the ethynyl group offers an alternative and complementary strategy for creating framework materials through carbon-carbon bond formation. mdpi.comossila.com

A primary motivation for incorporating bipyridine units into MOFs and COFs is to create platforms for catalysis. acs.orgacs.org The open chelating site of the bipyridine can be used to anchor catalytically active metal ions through post-synthetic modification or direct synthesis. acs.org

Frameworks constructed with ethynyl-bipyridine linkers are prime candidates for developing advanced catalysts. For instance, the PTEB-bpy aerogels containing 5,5'-diethynyl-2,2'-bipyridine can be metallated with iron salts. osti.gov The iron ions coordinate to the bipyridine sites, creating atomically dispersed catalytic centers throughout the porous structure. These iron-bipyridine-containing aerogels have demonstrated significant electrocatalytic activity for the Oxygen Reduction Reaction (ORR), a critical process in fuel cells. osti.gov Heat treatment of these materials can further enhance their electrical conductivity and catalytic performance, yielding Fe-doped carbon aerogels with high activity in both acidic and alkaline media. osti.gov

Similarly, bipyridine-based COFs have been developed as catalysts for the photoreduction of CO2 and for water oxidation. acs.org A Ni(II)-bipyridine COF, for example, acts as a synergistic catalyst for the selective photoreduction of CO2 to CO. acs.org The ability to tune the framework and embed specific catalytic sites highlights the potential of materials derived from this compound in energy-related catalysis. acs.org The immobilization of molecular catalysts onto surfaces, a related application, also utilizes ethynyl-bipyridine linkers to provide stable attachment and facilitate redox catalysis. rsc.org

Linker Functionality in Extended Frameworks

Supramolecular Architectures and Self-Assembly

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The 2,2'-bipyridine unit is a cornerstone in this field, as its interaction with metal ions can direct the self-assembly of intricate, well-defined architectures. researchgate.net this compound serves as a crucial starting material for constructing larger, more complex ligands that can participate in these self-assembly processes. nih.gov

Ligands containing two or more bipyridine units have been shown to form various helical structures upon complexation with metal ions. researchgate.net The formation of these "helicates" is driven by the coordination preferences of the metal ions and the stereochemical information encoded in the ligand strands. This compound is an ideal precursor for synthesizing these multi-bipyridine ligands. The ethynyl group allows for the straightforward coupling of bipyridine units through reactions like Sonogashira coupling, enabling the construction of oligopyridine strands. nih.gov

When these oligomeric ligands wrap around metal ions like copper(I) or iron(II), they can adopt a non-planar, twisted conformation, leading to the spontaneous formation of double or triple helices. metu.edu.tr This process demonstrates how molecular programming can be used to create artificial helical structures, mimicking the complexity of biological molecules like DNA. metu.edu.tr Furthermore, the inherent chirality of these helical complexes allows them to be used in chiral molecular recognition applications. researchgate.net

Beyond extended helices, this compound is instrumental in the synthesis of discrete, finite metallo-supramolecular aggregates. These structures can take the form of cages, boxes, or other complex polyhedra. The synthesis typically involves designing a ligand with specific angles and dimensions that, upon coordination with a metal ion, will assemble into a predictable, closed architecture.

For example, this compound can be used as a building block to create larger, V-shaped bis(bipyridine) ligands. While these ligands on their own may not form discrete assemblies with metal ions like copper(I), they can participate in "social self-sorting" processes. When mixed with another complementary ligand, they can selectively self-assemble into complex, heteroleptic structures such as dinuclear metallosupramolecular "kites". This high-fidelity self-assembly opens the door to creating sophisticated multi-component aggregates with tailored functions.

Helical Structures and Chiral Recognition

Optoelectronic Devices

The photophysical and electrochemical properties of 2,2'-bipyridine complexes, particularly those of ruthenium(II) and other transition metals, have led to their widespread use in optoelectronic applications. researchgate.net These applications include roles as photosensitizers in solar cells, components in light-emitting diodes (LEDs), and as phosphorescent probes. The this compound ligand is particularly valuable in this area because the ethynyl group can be used to extend the π-conjugated system of the ligand. This extension allows for the fine-tuning of the complex's electronic and optical properties, such as its absorption and emission wavelengths. nih.govacs.org

Research has shown that coupling this compound to other chromophores, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes, results in new molecular systems with interesting photophysical properties. nih.gov These new molecules, which feature a phenylethynyl linkage between the bipyridine and the BODIPY unit, are highly luminescent. Their properties can be systematically modified based on the substitution pattern on the bipyridine platform. nih.gov

Furthermore, ruthenium(II) complexes containing ethynyl-bipyridine ligands are investigated for their potential in various optoelectronic applications. acs.org Heteroleptic Ru(II) complexes incorporating ligands derived from oligothiophenes attached to a phenanthroline core (a related polypyridyl ligand) act as potent photosensitizers for generating singlet oxygen, which has applications in photodynamic therapy. nih.gov The ability to create extended π-systems via ethynyl linkages is a key strategy for shifting the absorption of these complexes to longer wavelengths and modifying their excited-state properties, which is crucial for their function in light-harvesting and light-emitting devices. acs.orgnih.gov

Interactive Data Table: Properties of this compound

Property Value Reference
CAS Number 162318-34-5 sigmaaldrich.com
Molecular Formula C12H8N2 sigmaaldrich.com
Molecular Weight 180.21 g/mol ambeed.com
IUPAC Name This compound sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key RQXYJBJCQSECMR-UHFFFAOYSA-N ambeed.com

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The this compound ligand is a crucial component in the synthesis of sophisticated metal complexes for optoelectronic applications like Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). zysman-colman.comresearchgate.net In these devices, the bipyridine moiety typically serves as a primary chelating ligand to a metal center, such as ruthenium(II) for DSSCs or iridium(III) and platinum(II) for OLEDs. zysman-colman.comresearchgate.netacs.org The ethynyl group provides a reactive site for extending the π-conjugation of the ligand, which is a key strategy for tuning the photophysical and electrochemical properties of the resulting complex. researchgate.netmedcraveonline.com

In the context of DSSCs, ruthenium(II) polypyridyl complexes are among the most studied and efficient sensitizers. mdpi.comnih.gov The ancillary ligands attached to the Ru(II) center significantly influence the complex's light-harvesting capabilities. By modifying the bipyridine ligand, it is possible to adjust the energy of the metal-to-ligand charge transfer (MLCT) absorption bands. rsc.org For example, introducing various substituents on the 5- and 5'-positions of the bipyridine ring can tune the absorption maximum (λmax) and the molar extinction coefficient, which are critical for device performance. rsc.org While data on complexes of this compound itself are specific to synthetic pathways, studies on analogous 5,5'-disubstituted-2,2'-bipyridine ruthenium sensitizers provide insight into their performance. These related complexes have achieved respectable power conversion efficiencies, demonstrating the viability of this ligand class in solar cell applications. rsc.org

Sensitizer (Ancillary Ligand based on 5,5'-disubstituted-2,2'-bipyridine)Jsc (mA/cm²)Voc (V)Fill FactorPower Conversion Efficiency (η, %)Source
Ru complex with 5,5'-bis(4-octylthiophen-2-yl)-2,2'-bipyridine7.970.580.653.00 rsc.org
Ru complex with 5,5'-bis(N,N-diphenyl-4-aminophenyl)-2,2'-bipyridine6.840.560.652.51 rsc.org
Ru complex with 5,5'-bis(5-(N,N-diphenyl-4-aminophenyl)-thiophen-2-yl)-2,2'-bipyridine5.610.590.612.00 rsc.org

Table 1: Photovoltaic performance data for DSSCs using various heteroleptic ruthenium sensitizers with ancillary ligands analogous to this compound. Data measured under standard AM 1.5 sunlight illumination.

For OLEDs, iridium(III) and platinum(II) complexes are widely used as phosphorescent emitters. zysman-colman.comacs.org The this compound ligand can be incorporated into these complexes to create materials for the emissive layer. zysman-colman.comresearchgate.net The ethynyl group facilitates the construction of larger, conjugated structures, including polymers, which can lead to high-performance luminophores. zysman-colman.com Research on related 2,2'-bipyridine-based electron-transport materials in fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) based OLEDs has shown that such materials can lead to devices with low operating voltages and high efficiencies. For instance, an optimized device demonstrated an operating voltage of 3.2 V at a luminance of 1000 cd/m², with a power efficiency of 74 lm/W and an external quantum efficiency of 21%. rsc.org

Single-Molecule Wires and Conductance Studies

The 2,2'-bipyridine framework is a robust backbone for the construction of molecular wires for single-molecule electronics research. researchgate.net Its strong coordination properties and chemical stability are advantageous for creating defined molecular junctions between two electrodes, a setup often measured using techniques like scanning tunneling microscopy break-junction (STM-BJ). researchgate.net The this compound molecule is a prime candidate for such studies, as the ethynyl group can act as an "alligator clip" to anchor the molecule to a metal electrode (e.g., gold), while the bipyridine unit can be complexed to a metal ion, allowing for the investigation of charge transport through organometallic systems.

Recent studies on closely related bipyridine systems reveal that the geometry of how the metal complex is connected to the electrodes is critical for its conductance. nih.gov In experiments with bipyridine ligands functionalized with anchoring groups, a distinct difference was observed between para and meta connectivity. nih.gov

Para-type Connectivity : In systems where the charge transport pathway runs along the main axis of the bipyridine ligand and the complexed metal ion is peripheral to this path, the conductance was slightly higher than that of the free ligand. This increase is attributed to the metal complexation reducing the HOMO-LUMO gap of the molecule. nih.gov

Meta-type Connectivity : When the anchoring groups create a transport path where the bipyridine rings are in a meta-like arrangement relative to each other, a significant decrease in conductance is observed. This phenomenon is caused by destructive quantum interference, which suppresses the transmission of electrons through the molecule. nih.gov The conductance for such a system was found to be below 10⁻⁵⁵ G₀. nih.gov

While specific conductance values for single-molecule junctions of this compound have not been reported, these findings on analogous systems highlight the fundamental principles that would govern its behavior in a molecular junction, underscoring the importance of molecular design and electrode connectivity in molecular electronics. nih.govacs.org

Chemosensor Development

The inherent ability of the 2,2'-bipyridine unit to chelate metal ions makes it an excellent receptor for chemosensor applications. researchgate.netnih.gov When incorporated into larger molecular or polymeric systems, this compound can act as the recognition element for detecting specific analytes, particularly metal cations. The ethynyl group provides a convenient handle for integrating the bipyridine unit into conjugated polymers or for attachment to surfaces, while the bipyridine core provides the binding site. researchgate.net

The general principle involves a measurable change in a physical property of the sensor molecule upon binding an analyte. For fluorescent chemosensors, this change is often observed in the emission spectrum. koreascience.kr The interaction between the bipyridine receptor and a metal ion can alter the electronic structure of the fluorophore, leading to fluorescence quenching (turn-off), fluorescence enhancement (turn-on), or a shift in the emission wavelength (ratiometric sensing). koreascience.kr

Ion Recognition and Sensing Mechanisms

The sensing mechanism of this compound-based chemosensors is rooted in the specific and strong coordination between the two nitrogen atoms of the bipyridine moiety and a target metal ion. This binding event triggers a distinct signaling response.

A clear example of this is seen in fluorescent polypyridyl dyes that contain a central 2,2'-bipyridine unit. In one study, a dye featuring a bipyridine core with terpyridine units at both ends demonstrated high selectivity for different metal ions. koreascience.kr Upon exposure to various cations, the dye exhibited a highly effective fluorescence quenching response specifically for Copper(II) (Cu²⁺) and Nickel(II) (Ni²⁺). This was quantified by large Stern-Volmer quenching constants (Ksv) of up to 10⁵, indicating a very efficient quenching process. koreascience.kr In contrast, the same dye showed a differentiated response to Zinc(II) (Zn²⁺), which induced a large red shift of over 100 nm in the emission spectrum. koreascience.kr This shift was attributed to the binding of Zn²⁺ causing a planarization of the bipyridyl unit, thereby extending the effective π-conjugation length of the molecule. koreascience.kr

Analyte IonSensing ResponseMechanism / ObservationSource
Cu²⁺, Ni²⁺Fluorescence QuenchingHigh quenching efficiency (Ksv up to 10⁵) due to complexation with the bipyridine unit. koreascience.kr
Zn²⁺Emission Red-Shift (>100 nm)Planarization of the bipyridyl unit upon ion binding, extending π-conjugation. koreascience.kr
Al³⁺Little to no changeThe sensor shows high selectivity, with minimal response to other ions like Al³⁺. koreascience.kr

Table 2: Selective ion sensing responses of a fluorescent dye containing a 2,2'-bipyridine core.

Beyond fluorescence, other detection methods can be employed. A derivative of this compound was used to form a self-assembled monolayer on a gold surface to act as a highly sensitive sensor for Palladium(II) (Pd²⁺) ions. The complexation of Pd²⁺ by the bipyridine units in the monolayer induced a change in the surface potential, which could be detected by Kelvin probe force microscopy. This electrochemical sensing platform demonstrated remarkable sensitivity, achieving detection at the picomolar level. The sensing was also shown to be reversible.

Catalytic Applications of 5 Ethynyl 2,2 Bipyridine Complexes

Photo- and Electrocatalysis

Complexes incorporating the 5-ethynyl-2,2'-bipyridine ligand are prominent in the fields of photo- and electrocatalysis, where light or electrical energy is used to drive chemical reactions. osti.gov The electronic properties of the bipyridine ligand can be finely tuned by the ethynyl (B1212043) substituent, which in turn modulates the catalytic activity of the metallic center. jku.at These complexes are particularly noted for their roles in energy-relevant reactions such as the reduction of carbon dioxide and the oxidation of water. osti.gov

Carbon Dioxide (CO₂) Reduction

Rhenium(I) tricarbonyl complexes containing substituted bipyridine ligands are among the most studied molecular catalysts for the electrochemical and photochemical reduction of CO₂ to carbon monoxide (CO). osti.govjku.at The complex fac-[Re(5-ethynyl-bpy)(CO)₃Cl] has demonstrated notable efficacy in this conversion.

Research has shown that as a molecular catalyst, Re(ethynyl-bpy)(CO)₃Cl reduces CO₂ to CO with high selectivity and a faster reaction rate compared to many similar catalysts. researchgate.net It achieves this with a lower overpotential, meaning less energy is required to drive the reaction. researchgate.net In one study, this complex exhibited a Faradaic efficiency (a measure of selectivity) for CO production of 96%. researchgate.net The ethynyl group also provides a means for heterogenization; the catalyst can be electropolymerized onto a glassy carbon electrode, creating a catalytic film that remains active for CO₂ reduction. researchgate.net When these films operate in the presence of a proton source like trifluoroethanol, they can achieve very high Faradaic efficiencies for CO, reaching up to 97%. researchgate.net

The general mechanism for this class of Rhenium catalysts involves the reduction of the complex, which then interacts with CO₂. jku.at The ethynyl functional group allows for the catalyst to be attached to surfaces, for instance, through "click" chemistry, which represents a significant step towards creating practical, heterogeneous electrocatalysts for CO₂ reduction. researchgate.net

CatalystApplicationKey FindingsFaradaic Efficiency (FE) for COReference
Re(ethynyl-bpy)(CO)₃ClHomogeneous CO₂ ReductionLower overpotential, high selectivity, and high reaction rate.96% researchgate.net
Polymerized Re(ethynyl-bpy)(CO)₃Cl filmHeterogeneous CO₂ ReductionActive catalytic film on glassy carbon electrode.97% (with TFE) researchgate.net
Re(bpy)(CO)₃Cl DerivativesGeneral CO₂ ReductionEthynyl group allows for surface attachment via "click" chemistry.N/A researchgate.net

Water Oxidation and Water Gas Shift Reaction

The 2,2'-bipyridine (B1663995) ligand framework is a cornerstone in the design of catalysts for both water oxidation and the water-gas shift reaction (WGSR). rsc.orgrsc.org Ruthenium complexes, in particular, featuring bipyridine-type ligands are well-established catalysts for the oxidation of water to produce oxygen, a critical reaction for artificial photosynthesis. rsc.orgnih.gov While many studies focus on various substituted bipyridines, the principles extend to the this compound framework. For instance, mononuclear ruthenium complexes like [Ru(tpy)(bpy)H₂O]²⁺ (where tpy is terpyridine) are known to catalyze water oxidation, with performance influenced by the electronic effects of the bipyridine ligand. rsc.org The mechanism often involves the formation of a high-valent Ru(VI)=O species that is attacked by a water molecule to form the crucial O-O bond. nih.gov

In a different application, iridium(III) complexes bearing bipyridine ligands have been identified as active catalysts for the photochemical water-gas shift reaction (CO + H₂O → CO₂ + H₂). rsc.orgwikipedia.org This reaction is important for producing hydrogen and adjusting the composition of synthesis gas. numberanalytics.com The complex [(η⁵-Me₅C₅)Ir(bpy)Cl]⁺ has been shown to be an active catalyst for the light-driven WGSR, achieving turnover numbers of up to 10 per hour under mild conditions. rsc.org

Organic Transformations

Complexes of this compound are not only useful in energy-related catalysis but also serve as versatile tools in organic synthesis. The ethynyl group acts as a powerful synthetic handle for building larger, more complex molecular systems. liverpool.ac.uk

Cross-Coupling Reactions

The terminal alkyne of this compound is readily employed in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Stille, and Negishi reactions. researchgate.netacs.orgorganic-chemistry.org These reactions allow for the covalent linking of the bipyridine unit to other organic fragments, creating elaborate ligands and functional materials.

For example, this compound can be coupled with aryl halides to construct rigid, multitopic ligands. acs.org In a typical Sonogashira reaction, this compound is reacted with a compound like 1,3-diiodobenzene (B1666199) in the presence of a palladium catalyst, such as [Pd(PPh₃)₂Cl₂], and a copper(I) co-catalyst to form a larger, bridged bipyridine structure. beilstein-journals.org This "building block" approach is fundamental to the rational design of complex molecules for applications in materials science and supramolecular chemistry. acs.org

Asymmetric Catalysis (e.g., Allylic Oxidation, Cyclopropanation)

The 2,2'-bipyridine scaffold is a staple in the development of chiral ligands for asymmetric catalysis, where the goal is to produce a specific stereoisomer of a product. acs.org While specific examples of this compound in asymmetric allylic oxidation or cyclopropanation are not prominently documented, its utility in other forms of asymmetric catalysis has been demonstrated. In one innovative approach, this compound was covalently attached to a DNA strand. d-nb.info This modified DNA, when complexed with a metal ion like Cu(II), served as a chiral catalyst for an asymmetric Michael addition reaction, highlighting the potential for creating unique catalytic systems by combining the bipyridine unit with biomolecular scaffolds. d-nb.info

Compound TypeApplicationMechanism of ActionCO ReleasedReference
fac-[Mn(CO)₃]⁺ complexes with ethynyl-α-diimine ligandsPhotoactivatable CORMsRelease of CO upon photo-irradiation for anticancer effects.~2.3 equivalents nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a central method for investigating the electronic and structural properties of molecules like 5-Ethynyl-2,2'-bipyridine. numberanalytics.comresearchgate.net It offers a balance of computational cost and accuracy, making it suitable for studying relatively large and complex systems. numberanalytics.com

DFT calculations are instrumental in elucidating the electronic structure of this compound by mapping its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate the molecule's reactivity and electronic transition properties. numberanalytics.com

For the parent 2,2'-bipyridine (B1663995), the electron clouds in the HOMO are generally distributed evenly across the molecule. researchgate.net The introduction of an ethynyl (B1212043) group at the 5-position is expected to influence this distribution. The ethynyl moiety, a π-conjugated system, can extend the π-network of the bipyridine core, which often results in a red-shift in both absorption and emission spectra when incorporated into metal complexes. acs.org

In complexes, the electronic structure becomes more intricate. For instance, in a heterotrinuclear complex involving a 5,5'-diyl-2,2'-bipyridine platinum(II) unit, the HOMO and LUMO are crucial for understanding the electronic transitions. rsc.org Theoretical studies on related substituted bipyridine complexes have shown that the nature and position of substituents significantly alter the electronic properties. researchgate.net

DFT methods are widely used to predict the ground-state geometries of molecules with a high degree of accuracy. For this compound, these calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. uni.lu

When this compound acts as a ligand in a metal complex, DFT can model the geometry of the entire coordination compound. For example, in a heterotrinuclear complex containing a Pt(II) di-yne chromophore with a 2,2'-bipyridine-5,5'-diyl spacer, DFT calculations elucidated the ground state geometry, showing a distortion from linearity around the ethynyl triple bond upon coordination to a Europium(III) ion. rsc.org The calculated bond lengths, such as Eu-N and Eu-O, were found to be in good agreement with literature values. rsc.org

The planarity of the bipyridine unit is a key geometric feature. Studies on related diarylethynyl-bipyridine complexes have shown that the diarylethynyl-based structure is an integral part of the bipyridine π-conjugated network, contributing to a good planar structure. acs.org

Electronic Structure and Molecular Orbitals

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules. zysman-colman.com It is particularly valuable for understanding the photophysical behavior of compounds like this compound and its metal complexes. zysman-colman.comnih.gov

TD-DFT calculations allow for the simulation of electronic absorption spectra by determining the energies and oscillator strengths of electronic transitions between molecular orbitals. researchgate.net This enables the assignment of experimentally observed absorption bands to specific electronic transitions.

In a study of a heterotrinuclear complex incorporating a 2,2'-bipyridine-5,5'-diyl unit, TD-DFT calculations at the CAM-B3LYP level were used to determine the singlet and triplet states. rsc.org The calculations helped to explain the main electronic transitions observed in the optical absorption spectrum, which was dominated by spin-allowed π-π* transitions. rsc.org The theoretical electronic spectrum calculated was in good agreement with the experimental data. rsc.org

For iridium(III) complexes with 5,5'-diaryl-2,2'-bipyridines, a combined DFT and TD-DFT approach was used to understand the origin of transitions in the absorption and emission spectra. nih.gov The calculations assigned the emission to an admixture of ligand-to-ligand charge-transfer (³LLCT) and metal-to-ligand charge-transfer (³MLCT) excited states. nih.gov Similarly, for platinum(II) diimine complexes with extended π-conjugation in the acetylide ligands, TD-DFT calculations helped to attribute an intense absorption band to a mix of ¹MLCT, ¹LLCT, and intraligand charge transfer (¹ILCT)/¹π,π* transitions. nih.gov

TD-DFT is instrumental in predicting various photophysical properties, such as emission energies and the nature of emitting states. This is crucial for designing new luminescent materials.

For instance, in a study of a heterotrinuclear complex, DFT calculations were performed to understand its photophysical properties and the nature of the excited state, which exhibited dual emissions. rsc.org In another case involving iridium(III) complexes, TD-DFT was used to accurately predict emission energies. nih.gov The luminescent properties were found to be dependent on the functionalization of the diaryl-bipyridine ligand. nih.gov

TD-DFT calculations on platinum(II) bipyridyl complexes explained why certain derivatives are luminescent at low temperatures while the parent compound is only weakly so, highlighting the role of the π-bonded system. nih.gov The emitting state of some platinum(II) complexes has been shown to switch from a triplet π,π* state in high-polarity solvents to a ³MLCT/³LLCT state in low-polarity solvents, a phenomenon that can be investigated with TD-DFT. nih.gov

Elucidation of Electronic Transitions and Absorption Spectra

Computational Modeling of Coordination and Reactivity

Computational modeling provides significant insights into how this compound coordinates to metal centers and its subsequent reactivity. DFT is a primary tool for modeling the coordination environment and predicting the stability and properties of the resulting complexes.

The coordination of the bipyridyl unit to a metal center can be modeled to understand the geometric and electronic changes that occur upon complexation. For example, DFT calculations have been used to study the coordination geometry of a Eu(III) ion with a 2,2'-bipyridine-5,5'-diyl based ligand, revealing details about the coordination polyhedron. rsc.org

Furthermore, computational studies can explore the reactivity of the ethynyl group. The terminal alkyne can undergo various reactions, and computational models can help predict the feasibility and outcomes of these reactions. In related systems, the deprotonation of the terminal alkyne in the synthesis of ruthenium alkynyl complexes has been noted, an effect that can be investigated computationally. liverpool.ac.uk

The electronic structure of the coordinated ligand, as determined by DFT, is crucial for understanding the reactivity of the complex. The distribution of frontier molecular orbitals can indicate sites susceptible to nucleophilic or electrophilic attack. For example, in rhenium(I) bipyridine complexes, the LUMO is a π* orbital that extends from the bipyridine ligand to the diarylethynyl-based substituents, which has implications for the complex's reactivity. acs.org

Table of Mentioned Chemical Compounds

Compound Name Abbreviation/Formula
This compound C12H8N2
2,2'-bipyridine bpy
Europium(III) Eu(III)
Platinum(II) Pt(II)
Rhenium(I) Re(I)
Iridium(III) Ir(III)
Ruthenium Ru

Advanced Research Directions and Future Outlook

Integration into Multifunctional Systems

A significant thrust in the evolution of 5-ethynyl-2,2'-bipyridine research is its integration into complex, multifunctional systems where its properties contribute to a larger, synergistic goal. The ethynyl (B1212043) group serves as a versatile handle for post-functionalization, allowing the bipyridine ligand to be anchored onto polymers, surfaces, or other molecular scaffolds. This has been effectively demonstrated in the field of organic electronics.

Researchers are designing and preparing conjugated and unconjugated hybrid polymers that incorporate this compound-derived units alongside metal centers like Iridium(III) and Platinum(II). zysman-colman.com These materials are engineered to achieve high-performance luminophores for applications such as White Polymer Organic Light-Emitting Diodes (WPOLEDs). zysman-colman.com In these systems, the bipyridine moiety coordinates to the metal, while the ethynyl linkage extends the conjugation, facilitating photoinduced electron transfer and exciton (B1674681) migration, which are critical for device efficiency. zysman-colman.com The goal is to create materials that are not only cheaper and more energy-efficient than traditional liquid-crystal displays but also offer a greater color range and lower working voltages. zysman-colman.com The use of such ligands in molecular electronics and the development of conjugated polymers are areas of intense investigation. liverpool.ac.uk

Rational Design of New this compound Derivatives for Specific Applications

The rational design of new derivatives is a cornerstone of future research, aiming to fine-tune the electronic, optical, and chemical properties of this compound for targeted applications. By strategically modifying the core structure, scientists can modulate characteristics such as luminescence, redox potentials, and binding affinities.

One approach involves creating larger, more complex ligands, such as 1,3-Bis(2,2'-bipyridin-5-ylethynyl)benzene, which is designed for the self-assembly of sophisticated metallosupramolecular architectures. d-nb.info Another strategy is the introduction of fluorine atoms into the bipyridine framework, which can influence crystal packing through hydrogen bonds and other intermolecular contacts, potentially leading to new materials for chemosensors or catalytic systems. chimicatechnoacta.ru

The design principles also extend to biomedical applications. By applying methods like bioisosteric substitution, libraries of 2,2'-bipyridine (B1663995) derivatives are being developed and screened for anticancer activity. dovepress.com Studies have shown that certain derivatives can induce apoptosis in cancer cells, and molecular docking studies help to elucidate their interactions with key signaling proteins. dovepress.com The synthetic tunability of the bipyridine scaffold is crucial for optimizing these therapeutic effects. acs.org

Derivative TypeDesign StrategyTarget ApplicationReference
Polymer-Integrated UnitsIncorporation into Ir/Pt hybrid polymers via ethynyl group.White Polymer OLEDs (WPOLEDs) zysman-colman.com
Bridged BipyridinesLinking two bipyridine units with a diethynylbenzene spacer.Metallosupramolecular Self-Assembly d-nb.info
Fluorinated BipyridinesIntroduction of fluorine atoms to the aryl substituent.Chemosensors, Catalysis chimicatechnoacta.ru
Bioactive DerivativesBioisosteric substitution on the bipyridine nucleus.Anticancer Agents dovepress.com

Exploration of Novel Coordination Architectures

The ability of the 2,2'-bipyridine unit to chelate a vast range of metal ions, combined with the structural directionality and reactivity of the ethynyl group, enables the construction of diverse and intricate coordination architectures. researchgate.net Future research will continue to explore the self-assembly of this compound and its derivatives into novel supramolecular structures.

These include the formation of grid-like metal ion-directed architectures and complex polynuclear clusters. metu.edu.tr For instance, the related ligand 5,5'-diethynyl-2,2'-bipyridine (B3069179) has been used to create luminescent hepta- and tetradecanuclear complexes with copper and silver, demonstrating the potential for building large, functional assemblies. acs.org The ethynyl group can also participate in weak C–H···O hydrogen bonds, which can be a decisive factor in directing the crystal packing of coordination polymers, leading to the formation of predictable 1D, 2D, and 3D networks. acs.org

A key strategy in this area is "social self-sorting," where different multivalent ligands are designed to selectively assemble into heteroleptic complexes. For example, a bis(2,2'-bipyridine) ligand featuring a 1,3-diethynylbenzene (B158350) unit has been shown to selectively form dinuclear metallosupramolecular "kites" when combined with copper(I) ions and a complementary bis(1,10-phenanthroline) ligand. d-nb.info This level of control over self-assembly opens pathways to more complex and functional supramolecular systems than are possible with homoleptic complexes. d-nb.info

Addressing Challenges in Scalability and Sustainability

For this compound and its derivatives to find widespread practical application, challenges related to their synthesis must be addressed. Future research will focus on developing more scalable, cost-effective, and environmentally sustainable production methods.

One promising avenue is the adoption of mechanochemistry, which uses mechanical force (e.g., ball milling) instead of bulk solvents to drive chemical reactions. acs.org This approach is gaining traction as an innovative and green alternative for synthesizing a wide range of organic and inorganic compounds, including coordination complexes, and offers potential for improved efficiency and reduced waste. acs.org

Furthermore, optimizing synthetic routes to key precursors is critical. The development of efficient, high-yield syntheses for functionalized bipyridines, such as 5,5'-dibromo-2,2'-bipyridine, is essential as these are often the starting materials for ethynylation reactions. acs.org For industrial-scale production, continuous flow reactors present a viable option to enhance efficiency, safety, and scalability, as has been demonstrated for related bipyridine compounds.

Emerging Applications and Interdisciplinary Research

The unique properties of this compound place it at the intersection of multiple scientific disciplines, fostering interdisciplinary research and paving the way for emerging applications. Its role as a "coordinating tecton" (a ligand building block) makes it valuable in materials science for creating novel organometallic complexes with tailored electro-optical properties. liverpool.ac.uk

The compound and its derivatives are central to research in:

Molecular Electronics: As components of molecular wires and switches. liverpool.ac.uk

Photophysics and Photonics: In the development of luminescent materials for sensors and light-emitting devices. zysman-colman.comresearchgate.net

Supramolecular Chemistry: As a key component in the self-assembly of complex, functional architectures. d-nb.info

Catalysis: Forming stable complexes with transition metals that can act as catalysts in various chemical transformations. chimicatechnoacta.ru

Medicinal Chemistry: Serving as a scaffold for the design of new therapeutic agents, particularly in oncology. dovepress.com

The synergy between synthesis, materials science, and biological chemistry will continue to drive innovation. For example, the "click" chemistry potential of the ethynyl group allows for easy conjugation to biomolecules, opening doors for its use in bio-conjugation and the development of diagnostic tools. researchgate.net The continued exploration of this compound in these interdisciplinary contexts promises to uncover new fundamental science and practical applications.

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Confirm organic structure; ethynyl protons appear as singlets (δ 3.0–3.5 ppm in CDCl₃).
  • IR Spectroscopy : Detect C≡C stretches (~2100 cm⁻¹) and monitor coordination shifts in metal complexes.
  • X-Ray Crystallography : Resolve solid-state geometry; bond lengths (e.g., C≡C: ~1.20 Å) validate electronic effects .
  • Cyclic Voltammetry : Assess redox behavior; ethynyl-substituted complexes show 100–200 mV anodic shifts in Ru³⁺/²⁺ potentials .

How is this compound utilized in chemiluminescence-based sensing?

Basic
As a ligand in tris(2,2'-bipyridine)ruthenium(III) complexes, it enhances chemiluminescence (CL) intensity in acidic buffers. For acenaphthylene detection, optimize pH (2.5–3.5), ligand-to-metal ratio (3:1), and flow-injection parameters (flow rate: 1.5 mL/min) to achieve nM-level sensitivity .

What challenges arise in regioselective functionalization of bipyridines with ethynyl groups?

Advanced
Direct ethynylation faces regioselectivity issues due to competing coupling at C4/C6 positions. Strategies include:

  • Protection/Deprotection : Use TMS-ethynyl intermediates to block undesired reactions .
  • Directed Coupling : Install directing groups (e.g., esters) at C5 to bias Negishi or Suzuki cross-couplings. Functional group tolerance in Negishi coupling (alkyne, CN, COOR) allows post-synthetic modifications .

How can researchers resolve contradictions in reported catalytic activities of ethynyl-bipyridine complexes?

Advanced
Discrepancies often stem from solvent polarity, counterion effects, or ligand stereochemistry. For example:

  • Solvent Screening : Test catalytic performance in aprotic (CH₃CN) vs. protic (H₂O) solvents.
  • Spectroscopic Titration : Determine binding constants (Kb) via UV-Vis titration to assess ligand-metal affinity.
  • Computational Modeling : Use DFT to compare charge distribution in fac vs. mer isomers of Ru complexes .

How do computational studies reconcile differences with experimental photophysical data?

Advanced
Time-dependent DFT (TD-DFT) with solvent corrections (e.g., PCM for CH₃CN) accounts for environmental effects on MLCT transitions. Adjusting hybrid functionals (e.g., B3LYP vs. PBE0) and basis sets (6-31G* vs. LANL2DZ) improves agreement with experimental UV-Vis/emission spectra .

What role does this compound play in surface immobilization for STM studies?

Advanced
The ethynyl group enables covalent anchoring of Ru(II) complexes onto Au(111) surfaces via Au–C≡C interactions. STM imaging reveals ordered monolayers with ~0.5 nm spacing, critical for single-molecule conductance studies. Optimize deposition conditions (UHV, 77 K) to prevent aggregation .

How does the ethynyl group influence the stability of metal complexes in aqueous vs. non-aqueous media?

Advanced
In aqueous media, ethynyl-substituted complexes exhibit reduced hydrolytic stability due to electron-deficient metal centers. Compare half-lives (t₁/₂) of [Ru(bpy)₂(5-ethynyl-bpy)]²⁺ in H₂O (t₁/₂: 12 hr) vs. CH₃CN (t₁/₂: >72 hr). Stabilize via hydrophobic counterions (PF₆⁻) or steric shielding .

What strategies mitigate toxicity risks during handling of this compound?

Q. Basic

  • Ventilation : Use fume hoods for synthesis/purification.
  • Protective Gear : Wear nitrile gloves and safety goggles; avoid skin contact (LD₅₀: 200 mg/kg in rats).
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.